![molecular formula C12H23NO2S B1439464 2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1214194-32-7](/img/structure/B1439464.png)
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4,4-trimethylpentylamine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in substitution reactions where functional groups on the thiazolidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thiazolidine derivatives.
Substitution Products: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxamide
- 2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-thiol
Comparison: Compared to similar compounds, 2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific functional group (carboxylic acid) which imparts distinct chemical reactivity and potential applications. The presence of the carboxylic acid group allows for additional interactions and reactions that are not possible with the carboxamide or thiol derivatives.
Biological Activity
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 1214194-32-7, is a member of the thiazolidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a thiazolidine ring, which is known to influence its biological interactions.
- Molecular Formula : C12H23NO2S
- Molecular Weight : 245.38 g/mol
- CAS Number : 1214194-32-7
Biological Activity Overview
Research indicates that thiazolidine derivatives can exhibit various biological activities, including antibacterial, antiviral, and antifungal properties. The specific compound in focus has been evaluated for its ability to inhibit neuraminidase (NA) of influenza A virus and other biological targets.
Antiviral Activity
A study reported that derivatives of thiazolidine-4-carboxylic acid were synthesized and tested for their ability to inhibit influenza A neuraminidase. Among these compounds, some exhibited moderate inhibitory activity, with the most potent derivative showing an IC(50) value of 0.14 μM, which is significantly less potent than oseltamivir but indicates potential for further development as antiviral agents .
Antibacterial Activity
The antibacterial properties of thiazolidine derivatives have also been explored. In one study, a series of compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that while some compounds exhibited good antibacterial activity (minimum inhibitory concentration (MIC) values as low as 3.91 mg/L), others showed limited effects .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For instance:
- Neuraminidase Inhibition : The compound may bind to the active site of neuraminidase enzymes in viruses like influenza A, preventing viral replication.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
Case Studies
- Influenza A Virus Study : The synthesis and testing of thiazolidine derivatives indicated that modifications to the thiazolidine ring could enhance antiviral activity. This suggests a structure-activity relationship (SAR) that could guide future drug design efforts .
- Antibacterial Screening : In a comprehensive antibacterial screening involving various derivatives of thiazolidine compounds, several showed significant activity against Staphylococcus aureus and Bacillus cereus. Notably, some compounds demonstrated lower toxicity profiles compared to standard antibiotics, suggesting their potential as safer alternatives .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure | Activity | Notes |
---|---|---|---|
This compound | Structure | Moderate antiviral and antibacterial | Potential for drug development |
2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylic acid | Structure | Low activity | Less effective than target compound |
Thiazolidine-4-carboxylic acid | Structure | High antibacterial activity | Established as a reference |
Properties
IUPAC Name |
2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-8(6-12(2,3)4)5-10-13-9(7-16-10)11(14)15/h8-10,13H,5-7H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWJVYMROVOSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1NC(CS1)C(=O)O)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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